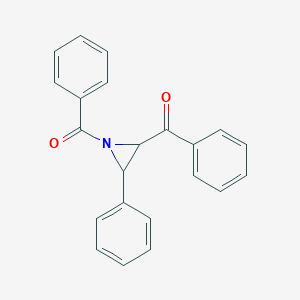
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone, also known as BPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. BPM belongs to the class of aziridines, which are known for their unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components. This leads to DNA damage and the activation of cell death pathways. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to induce DNA damage through the formation of DNA adducts, which can trigger apoptosis.
Biochemische Und Physiologische Effekte
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone on human health. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been shown to have a high selectivity for cancer cells, with minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in lab experiments is its high selectivity for cancer cells, which allows for the targeted treatment of cancer cells without affecting normal cells. However, one limitation of using (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone research include the development of more efficient synthesis methods, the optimization of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone formulations for in vivo use, and the evaluation of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone in clinical trials for cancer treatment. Additionally, further studies are needed to determine the long-term effects of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone on human health and to explore its potential as an antimicrobial agent.
In conclusion, (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone is a synthetic compound with potential as an anticancer and antimicrobial agent. The mechanism of action of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the formation of reactive intermediates that can covalently bind to DNA and other cellular components, leading to DNA damage and the activation of cell death pathways. While (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has a low toxicity profile and high selectivity for cancer cells, further studies are needed to determine its long-term effects on human health and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone involves the reaction between benzophenone and phenylhydrazine in the presence of an acid catalyst. The resulting product is then treated with sodium hydroxide to form (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone. The synthesis of (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has been extensively studied for its potential as an anticancer agent. Studies have shown that (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone induces apoptosis (programmed cell death) in cancer cells, inhibits cancer cell proliferation, and reduces tumor growth in animal models. (1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone has also been shown to have potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Eigenschaften
CAS-Nummer |
24290-58-2 |
|---|---|
Produktname |
(1-Benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(1-benzoyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17NO2/c24-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)23(20)22(25)18-14-8-3-9-15-18/h1-15,19-20H |
InChI-Schlüssel |
NWHZCAHINMSRQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Andere CAS-Nummern |
24290-58-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



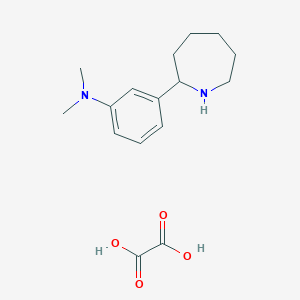

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

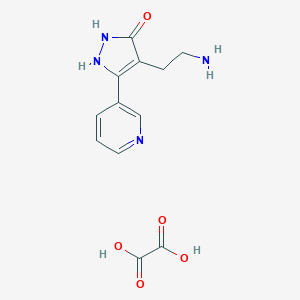
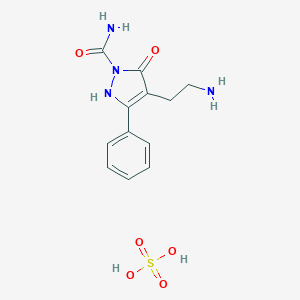
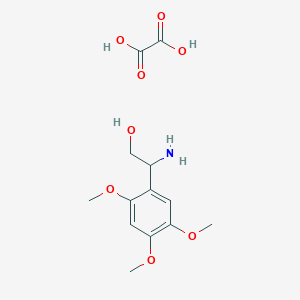
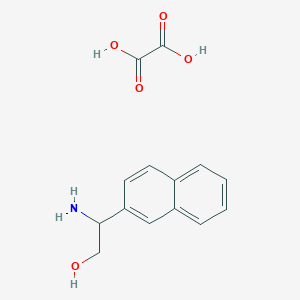
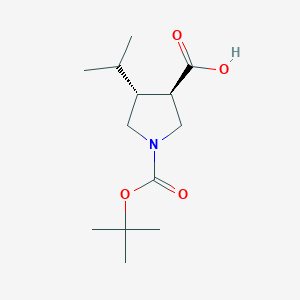
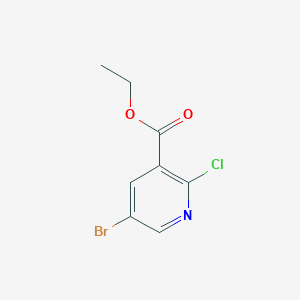

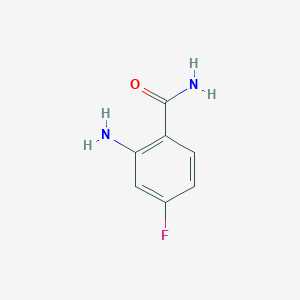
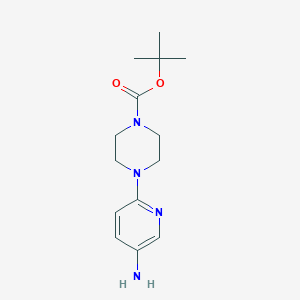
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)